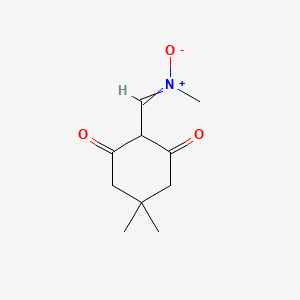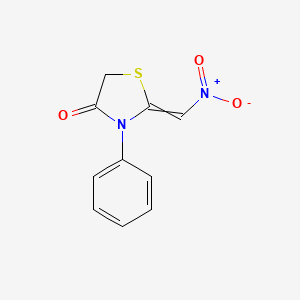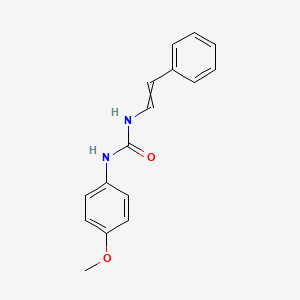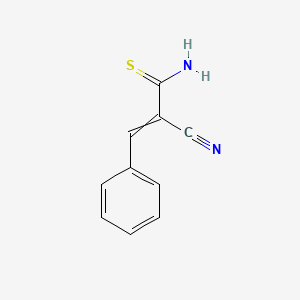![molecular formula C10H12N2O3 B11726041 N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3. It is a hydrazone derivative, which is known for its versatile applications in various fields of scientific research. The compound is characterized by the presence of a hydroxyphenyl group and a methoxycarbohydrazide moiety, making it a unique and valuable compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: The compound is investigated for its potential pharmacological properties, including antioxidant and anti-tumor activities.
Industry: It can be used in the synthesis of other valuable chemical compounds and materials.
作用機序
The mechanism of action of N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxycarbohydrazide moieties can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in studies related to metal ion transport and homeostasis.
類似化合物との比較
N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide can be compared with other similar compounds, such as:
N’-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide: This compound also contains a hydroxyphenyl group but has an isonicotinohydrazide moiety instead of methoxycarbohydrazide.
N’-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide: Similar structure but with an acetohydrazide group.
N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide: Contains a benzohydrazide group instead of methoxycarbohydrazide.
特性
IUPAC Name |
methyl N-[1-(2-hydroxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKNJIGRRUFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)



![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)

![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)



